Cas no 2140326-74-3 (5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride)
![5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride structure](https://ja.kuujia.com/scimg/cas/2140326-74-3x500.png)
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- EN300-768760
- 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride
- 2140326-74-3
- 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride
- 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride
-
- インチ: 1S/C6H8N2O3.ClH/c9-5(10)4-1-6(11-8-4)2-7-3-6;/h7H,1-3H2,(H,9,10);1H
- InChIKey: WQCBKTCAXOUQNJ-UHFFFAOYSA-N
- ほほえんだ: Cl.O1C2(CC(C(=O)O)=N1)CNC2
計算された属性
- せいみつぶんしりょう: 192.0301698g/mol
- どういたいしつりょう: 192.0301698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 232
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.9Ų
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-768760-0.05g |
5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride |
2140326-74-3 | 95.0% | 0.05g |
$238.0 | 2025-02-22 | |
Enamine | EN300-768760-1.0g |
5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride |
2140326-74-3 | 95.0% | 1.0g |
$1029.0 | 2025-02-22 | |
Aaron | AR028VJ7-5g |
5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylicacidhydrochloride |
2140326-74-3 | 95% | 5g |
$4124.00 | 2023-12-15 | |
1PlusChem | 1P028VAV-500mg |
5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylicacidhydrochloride |
2140326-74-3 | 95% | 500mg |
$1055.00 | 2023-12-19 | |
1PlusChem | 1P028VAV-5g |
5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylicacidhydrochloride |
2140326-74-3 | 95% | 5g |
$3747.00 | 2023-12-19 | |
Aaron | AR028VJ7-100mg |
5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylicacidhydrochloride |
2140326-74-3 | 95% | 100mg |
$514.00 | 2025-02-17 | |
Aaron | AR028VJ7-500mg |
5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylicacidhydrochloride |
2140326-74-3 | 95% | 500mg |
$1130.00 | 2025-02-17 | |
1PlusChem | 1P028VAV-250mg |
5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylicacidhydrochloride |
2140326-74-3 | 95% | 250mg |
$691.00 | 2023-12-19 | |
Enamine | EN300-768760-0.5g |
5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride |
2140326-74-3 | 95.0% | 0.5g |
$803.0 | 2025-02-22 | |
Enamine | EN300-768760-0.25g |
5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride |
2140326-74-3 | 95.0% | 0.25g |
$509.0 | 2025-02-22 |
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochlorideに関する追加情報
Introduction to 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride (CAS No. 2140326-74-3)
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2140326-74-3, belongs to a class of spirocyclic heterocycles, which are known for their complex structural features and diverse biological activities. The presence of both oxygen and nitrogen atoms in its molecular framework, along with the spirocyclic core, makes it a particularly intriguing subject for further study and potential applications in drug discovery.
The molecular structure of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride encompasses a seven-membered spirocyclic ring that connects two six-membered rings, one of which contains an oxygen atom and the other a nitrogen atom. This unique arrangement contributes to its distinct chemical properties and reactivity, which are of great interest to researchers exploring novel pharmacophores. The carboxylic acid group at the 7-position and the hydrochloride salt form further enhance its solubility and stability, making it more amenable for various chemical modifications and biological assays.
In recent years, there has been a growing interest in spirocyclic compounds due to their potential as bioactive molecules. These structures often exhibit enhanced binding affinity and selectivity towards biological targets, making them valuable candidates for developing new therapeutic agents. The 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride compound has been studied for its potential role in modulating various biological pathways, including those involved in inflammation, pain perception, and neurodegenerative diseases. Its unique chemical scaffold suggests that it may interact with multiple targets simultaneously, a property that is highly desirable in drug design.
One of the most compelling aspects of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride is its versatility in synthetic chemistry. The spirocyclic core provides a stable platform for further functionalization, allowing researchers to tailor its properties for specific applications. For instance, the carboxylic acid group can be esterified or amidated to enhance bioavailability or to target particular enzymatic pathways. Additionally, the nitrogen-containing ring can be modified to introduce basic functionalities, which may improve binding interactions with acidic or polar biological targets.
Recent studies have highlighted the potential of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride as a lead compound for drug development. Researchers have demonstrated its efficacy in preclinical models for conditions such as acute pain and inflammation. The compound’s ability to interact with multiple receptors and enzymes suggests that it may have broader therapeutic applications than initially anticipated. Furthermore, its spirocyclic structure provides a high degree of conformational rigidity, which can enhance binding affinity and reduce metabolic degradation.
The synthesis of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise stereocontrol during its formation to ensure the correct configuration of the rings. However, advances in catalytic methods and asymmetric synthesis have made it increasingly feasible to construct such complex molecules with high yields and purity. These advancements have opened up new avenues for exploring the structural diversity of spirocyclic compounds and their potential biological activities.
The pharmacological profile of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride is still being elucidated through ongoing research efforts. Initial studies have shown promising results in terms of anti-inflammatory and analgesic effects, but further investigation is needed to fully understand its mechanism of action and potential side effects. Collaborative efforts between synthetic chemists and pharmacologists are essential to translate these findings into clinical applications.
The future prospects for 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride are bright given its unique structural features and potential therapeutic benefits. As more data becomes available on its biological activity and synthetic feasibility, it is likely that this compound will emerge as a valuable tool in drug discovery programs targeting neurological disorders, inflammatory conditions, and other diseases where spirocyclic compounds show promise.
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